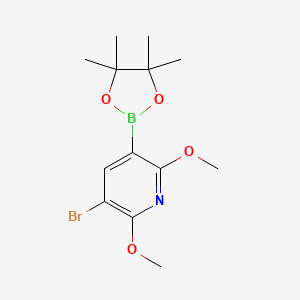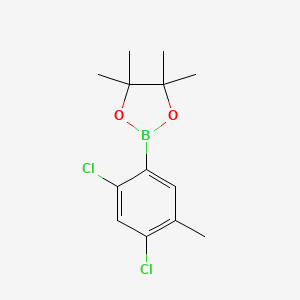![molecular formula C12H7F6N B6161981 1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile CAS No. 1260786-06-8](/img/new.no-structure.jpg)
1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile is a synthetic organic compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with two trifluoromethyl groups and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Attachment of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitrile group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that can bind to the compound and undergo conformational changes.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, and gene expression, depending on its specific interactions with cellular components.
相似化合物的比较
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-methanol: Contains a hydroxyl group instead of a nitrile group.
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-amine: Features an amine group in place of the nitrile group.
Uniqueness: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile is unique due to the presence of both the nitrile group and the trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
1260786-06-8 |
|---|---|
分子式 |
C12H7F6N |
分子量 |
279.18 g/mol |
IUPAC 名称 |
1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H7F6N/c13-11(14,15)8-3-7(10(6-19)1-2-10)4-9(5-8)12(16,17)18/h3-5H,1-2H2 |
InChI 键 |
WVBDPPPZKBVVJS-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C#N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




